N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946367-40-4
VCID: VC8454455
InChI: InChI=1S/C27H29FN4O4/c1-19(33)20-3-7-22(8-4-20)29-27(35)18-32-17-26(36-2)25(34)15-24(32)16-30-11-13-31(14-12-30)23-9-5-21(28)6-10-23/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,29,35)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC
Molecular Formula: C27H29FN4O4
Molecular Weight: 492.5 g/mol

N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide

CAS No.: 946367-40-4

Cat. No.: VC8454455

Molecular Formula: C27H29FN4O4

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide - 946367-40-4

Specification

CAS No. 946367-40-4
Molecular Formula C27H29FN4O4
Molecular Weight 492.5 g/mol
IUPAC Name N-(4-acetylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C27H29FN4O4/c1-19(33)20-3-7-22(8-4-20)29-27(35)18-32-17-26(36-2)25(34)15-24(32)16-30-11-13-31(14-12-30)23-9-5-21(28)6-10-23/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,29,35)
Standard InChI Key QXDDLTZVPQPWRI-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C23H26FN3O4

  • Molecular Weight: Approximately 427.47 g/mol

Structural Features

The compound consists of:

  • A piperazine ring substituted with a fluorophenyl group.

  • A dihydropyridine core functionalized with methoxy and acetylphenyl groups.

  • An acetamide moiety linking the dihydropyridine and piperazine structures.

Key Functional Groups

  • Amide Group (-CONH-): Contributes to hydrogen bonding and polarity.

  • Methoxy Group (-OCH3): Enhances solubility and electronic properties.

  • Fluorophenyl Group (-C6H4F): Provides lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the dihydropyridine core: Typically achieved through a Hantzsch reaction involving aldehydes, β-ketoesters, and ammonia or primary amines.

  • Substitution on the piperazine ring: Introduction of the fluorophenyl group via nucleophilic aromatic substitution or coupling reactions.

  • Acetamide linkage formation: Achieved by reacting an amine precursor with an acyl chloride or anhydride.

Example Reaction Scheme

StepReaction TypeReagents/Conditions
1Hantzsch ReactionAldehyde + β-Ketoester + Ammonia
2Nucleophilic SubstitutionPiperazine + Fluorobenzene
3Amide Bond FormationAcetylphenylamine + Acetic Anhydride

Characterization

The compound can be characterized using the following techniques:

Spectroscopic Analysis

  • NMR (Nuclear Magnetic Resonance):

    • Proton (^1H) NMR for identifying hydrogen environments.

    • Carbon (^13C) NMR for carbon skeleton confirmation.

  • IR (Infrared Spectroscopy):

    • Detection of functional groups such as amides (C=O stretch at ~1650 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular ion peak for molecular weight determination.

Crystallography

Single-crystal X-ray diffraction can confirm the three-dimensional structure and intermolecular interactions.

Medicinal Chemistry

The structural features suggest possible applications in drug development:

  • The piperazine moiety is common in central nervous system (CNS) drugs.

  • The fluorophenyl group may enhance receptor binding affinity.

  • The dihydropyridine core is often associated with calcium channel blockers.

Pharmacological Activity

The compound may exhibit:

  • Antidepressant or anxiolytic properties due to its piperazine group.

  • Anti-inflammatory or anticancer activity based on its functional groups.

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